molecular formula C7H16O2 B088102 1,6-Heptanediol CAS No. 13175-27-4

1,6-Heptanediol

Cat. No. B088102
CAS RN: 13175-27-4
M. Wt: 132.2 g/mol
InChI Key: UQGLNXPQGUMNRU-UHFFFAOYSA-N
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Description

1,6-Heptanediol is an organic compound with the formula C7H16O2 . It is a colorless water-soluble solid . It is widely used for industrial polyester and polyurethane production . It can improve the hardness and flexibility of polyesters as it contains a fairly long hydrocarbon chain .


Synthesis Analysis

1,6-Heptanediol is prepared by the hydrogenation of adipic acid or its esters . Laboratory preparation could be achieved by reduction of adipates with lithium aluminium hydride, although this method is impractical on a commercial scale .


Molecular Structure Analysis

The molecular formula of 1,6-Heptanediol is C7H16O2 . It has an average mass of 132.201 Da and a mono-isotopic mass of 132.115036 Da .


Chemical Reactions Analysis

As 1,6-Heptanediol contains hydroxyl groups, it undergoes the typical chemical reactions of alcohols such as dehydration, substitution, esterification . Oxidation with pyridinium chlorochromate gives adipaldehyde . Dehydration of 1,6-Heptanediol gives oxepane, 2-methyltetrahydropyran and 2-ethyltetrahydrofuran .


Physical And Chemical Properties Analysis

1,6-Heptanediol has a density of 0.9±0.1 g/cm3 . Its boiling point is 241.6±8.0 °C at 760 mmHg . The enthalpy of vaporization is 55.6±6.0 kJ/mol .

Scientific Research Applications

  • Chiral Auxiliary in Organic Synthesis : 1,6-Heptanediol, specifically in its optically pure form, serves as a chiral auxiliary. Sugimura et al. (1990) describe the preparation of optically pure 2,6-dimethyl-3,5-heptanediol, a new chiral auxiliary, by modifying Raney nickel catalysts (Sugimura et al., 1990).

  • Effect on Chromatin in Living Cells : In cell biology, 1,6-Heptanediol has been used to study chromatin dynamics. Itoh et al. (2021) found that it rapidly immobilizes and condenses chromatin in living human cells, suggesting its utility in understanding chromatin-related processes (Itoh et al., 2021).

  • Synthesis from Biomass : Xiao et al. (2016) explored the synthesis of 1,6-Hexanediol from 5-hydroxymethylfurfural (HMF), a biomass derivative, using a double-layered catalyst system. This research contributes to the development of sustainable methods for producing industrial chemicals (Xiao et al., 2016).

  • Polymer Precursor Production : Buntara et al. (2012) conducted catalyst screening studies on converting 1,2,6-hexanetriol to 1,6-hexanediol, an important precursor for the polyester industry. This research highlights its role in polymer manufacturing (Buntara et al., 2012).

  • Enzyme Activity Impairment : Düster et al. (2021) discovered that 1,6-Hexanediol, commonly used in phase separation studies, can impair kinase and phosphatase activities. This finding is significant for its implications in biochemical research (Düster et al., 2021).

  • Dielectric Properties in Ternary Mixtures : Hanna et al. (1996) investigated the dielectric properties of ternary mixtures involving 1,6-hexanediol, relevant in the study of molecular interactions in solutions (Hanna et al., 1996).

  • Metabolism in Rats : Serve et al. (1994) studied the metabolism of 4-methylheptane in rats, identifying various metabolites including 4-methyl-1,6-heptanediol. This research is relevant for understanding the metabolic pathways of similar compounds (Serve et al., 1994).

  • Ruthenium Complex Catalysis : Shim et al. (1993) explored the catalytic reaction of diols, including 1,6-hexanediol, with secondary amines using ruthenium complexes. This research contributes to the field of catalysis (Shim et al., 1993).

  • Biomass Conversion for Production : Kim et al. (2021) developed a strategy for producing 1,6-hexanediol from cellulose, offering insights into sustainable production methods for this chemical (Kim et al., 2021).

  • Solubility and Thermodynamics : Zhang et al. (2017) investigated the solubility of 1,6-Hexanediol in various solvents, providing valuable data for its application in chemical processes (Zhang et al., 2017).

Safety And Hazards

1,6-Heptanediol has low toxicity and low flammability, and is generally considered as safe . It is not irritating to skin, but may irritate the respiratory tract or mucous membranes . Dust or vapor of the compound can irritate or damage the eyes .

properties

IUPAC Name

heptane-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGLNXPQGUMNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Heptanediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
ME Jung, LM Speltz - Journal of the American Chemical Society, 1976 - ACS Publications
The oxidation of the bistrityl ether 5a under conditions iden-tical with those for 2a afforded thedesired keto alcohol 6, 4-hydroxymethylcyclohexanone, in79% isolatedyield. The …
Number of citations: 64 pubs.acs.org
MP Serve, DD Bombick, JM Clemens, TM Rezek… - Chemosphere, 1994 - Elsevier
The urinary metabolites of 4-methylheptane (4-MH) in male Fischer 344 rats, after administering the hydrocarbon by gavage, included 6-hydroxy-4-methyl-2-heptanone, 4-methyl-3,5-…
Number of citations: 2 www.sciencedirect.com
BAC van As, J van Buijtenen, A Heise… - Journal of the …, 2005 - ACS Publications
Iterative tandem catalysis is presented as a flexible tool for obtaining chiral macromolecules from racemic or prochiral monomers. Here, we combine lipase-catalyzed ring-opening of ω-…
Number of citations: 99 pubs.acs.org
J van Buijtenen, BAC van As, J Meuldijk… - Chemical …, 2006 - pubs.rsc.org
Racemic ω-substituted caprolactones can be completely converted into chiral polyesters of remarkable MW and high ee by combining lipase-catalyzed ring-opening polymerization with …
Number of citations: 34 pubs.rsc.org
LB Littlefield, GO Doak - Journal of the American Chemical …, 1976 - ACS Publications
* HD++ H+< zzt* H2D2+—deactivated species (4) k—2 where kd, &hd, ar> d &h2d are the sum of the first-order or [H+] independent pseudo-first-order processes deactivating* D,* HD+, …
Number of citations: 13 pubs.acs.org
VK Yadav, KG Babu, M Mittal - Tetrahedron, 2001 - Elsevier
KF–Al 2 O 3 brings about rapid acetylation of a range of amines, alcohols, and phenols with Ac 2 O/AcCl. Aliphatic alcohols are acetylated chemoselectively in the presence of phenols. …
Number of citations: 90 www.sciencedirect.com
SC Sim, CH Do, SY Lee, WH Jo… - Journal of the Korean …, 1990 - koreascience.kr
Primary amines react with 1, 6-hexanediol at 180$^{\circ} C $ for 5 h under argon atmosphere in the presence of both $ RuCl_3 {\cdot} 3H_2 $ O and $ PR_3 $ to give N-substituted …
Number of citations: 0 koreascience.kr
GM Rubottom, C Kim - The Journal of Organic Chemistry, 1983 - ACS Publications
One of the major problems associated with the trans-formation of carboxylic acids 1 into the corresponding methyl ketones 2 using methyllithium has been the co-rco2h 1, MeLl> …
Number of citations: 158 pubs.acs.org
K Sato, M Aoki, J Takagi, K Zimmermann… - Bulletin of the Chemical …, 1999 - journal.csj.jp
A catalytic system consisting of sodium tungstate and methyltrioctylammonium hydrogensulfate effects oxidation of simple secondary alcohols to ketones using 3—30% H 2 O 2 without …
Number of citations: 157 www.journal.csj.jp
HC Brown, M Zaidlewicz - Journal of the American Chemical …, 1976 - ACS Publications
Biochemical Implications. The amide linkages of proteins and peptides are widely distributed in organisms. These often exist in proximity to phosphate bonds of nucleotides. It is usually …
Number of citations: 47 pubs.acs.org

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